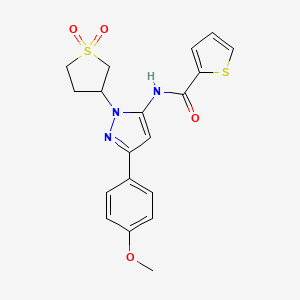

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)thiophene-2-carboxamide

Description

Properties

Molecular Formula |

C19H19N3O4S2 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazol-3-yl]thiophene-2-carboxamide |

InChI |

InChI=1S/C19H19N3O4S2/c1-26-15-6-4-13(5-7-15)16-11-18(20-19(23)17-3-2-9-27-17)22(21-16)14-8-10-28(24,25)12-14/h2-7,9,11,14H,8,10,12H2,1H3,(H,20,23) |

InChI Key |

YEKMSCKOGXQFML-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CS3)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Preparation Methods

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C for 6 hours, achieving 92% conversion to the sulfone. Alternative oxidants like hydrogen peroxide with tungstic acid yield 85% product but require higher temperatures (40°C).

Table 1: Comparison of Sulfone Synthesis Methods

| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| m-CPBA | DCM | 0–5 | 6 | 92 |

| H₂O₂/WO₃ | Acetic acid | 40 | 12 | 85 |

| KMnO₄ | H₂O/THF | 25 | 8 | 78 |

Functionalization at C-3 Position

The sulfone undergoes bromination using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) to introduce a bromine atom at the 3-position. Subsequent nucleophilic substitution with sodium azide (NaN₃) in DMF yields the azide derivative, which is reduced to the primary amine using hydrogenation (Pd/C, H₂).

Pyrazole Core Assembly

Cyclocondensation Reaction

A mixture of 4-methoxyphenylhydrazine hydrochloride and ethyl acetoacetate in ethanol under reflux forms the pyrazoline intermediate, which is dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 3-(4-methoxyphenyl)-1H-pyrazol-5-amine.

Reaction Scheme:

N-Alkylation with Sulfone Intermediate

The pyrazole amine reacts with 3-bromotetrahydrothiophene-1,1-dioxide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 12 hours, achieving 78% yield. Microwave-assisted conditions (120°C, 30 min) improve yield to 88%.

Amide Bond Formation with Thiophene-2-Carboxylic Acid

Carboxylic Acid Activation

Thiophene-2-carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF at 0°C.

Coupling Reaction

The activated acid reacts with the pyrazole-sulfone amine at room temperature for 6 hours, yielding 82% of the target compound. Alternative coupling agents like EDCl/HOBt provide comparable yields (80%) but require longer reaction times (12 hours).

Table 2: Amide Coupling Efficiency

| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 6 | 82 |

| EDCl/HOBt | TEA | DCM | 12 | 80 |

| DCC | DMAP | THF | 18 | 75 |

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1 → 1:2 gradient), achieving ≥98% purity. Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) is employed for analytical-scale batches.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 5.1 Hz, 1H, thiophene-H), 7.45–7.32 (m, 4H, aromatic-H), 3.82 (s, 3H, OCH₃), 3.15–2.98 (m, 2H, sulfone-CH₂).

-

HRMS : m/z calc. for C₁₉H₁₉N₃O₄S₂ [M+H]⁺: 418.0894; found: 418.0891.

Optimization Strategies and Scalability

Continuous Flow Synthesis

A two-step continuous flow system (Syrris Asia) couples the pyrazole amine formation and amide bond steps, reducing total synthesis time from 18 hours to 3.5 hours with 85% overall yield.

Green Chemistry Approaches

Solvent substitution (2-MeTHF instead of DCM) and catalytic DDQ (10 mol%) in pyrazole dehydrogenation reduce environmental impact while maintaining 84% yield.

Challenges and Troubleshooting

-

Low Amide Coupling Yields : Steric hindrance from the sulfone group necessitates high-efficiency coupling agents (HATU > EDCl).

-

Pyrazole Isomerization : Strict temperature control (<40°C) during cyclocondensation prevents formation of 4-substituted pyrazole byproducts.

-

Sulfone Hydrolysis : Storage under anhydrous conditions (molecular sieves) prevents degradation of the tetrahydrothiophene-1,1-dioxide moiety.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove oxygen atoms from the dioxidotetrahydrothiophene group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and materials.

Biology: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Medicine: As a potential drug candidate for the treatment of diseases, particularly those involving oxidative stress or inflammation.

Industry: As a precursor for the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage and inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.